2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is an organic compound with the molecular formula C17H17NO2S2. This compound is known for its unique structure, which includes a diphenylcarbamothioyl group attached to a sulfanyl-methylpropanoic acid backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of diphenylcarbamothioyl chloride with 2-mercapto-2-methylpropanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid: Similar structure but with a dodecyl group instead of diphenyl.
2-(Dodecylsulfanylthiocarbonyl)-2-methylpropanoic acid: Another related compound with a dodecyl group.
Uniqueness
2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is unique due to its diphenylcarbamothioyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications.
Properties
CAS No. |
548761-45-1 |
---|---|
Molecular Formula |
C17H17NO2S2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-(diphenylcarbamothioylsulfanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C17H17NO2S2/c1-17(2,15(19)20)22-16(21)18(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,19,20) |
InChI Key |
WDMSPKZTPTXAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)SC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.